molecular formula C16H15Cl2NO2 B1654720 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide CAS No. 263256-07-1

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B1654720
CAS No.: 263256-07-1
M. Wt: 324.2 g/mol
InChI Key: FTFGGNSYSXCJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of indene carboxamides and has been found to exhibit promising biological activities.

Scientific Research Applications

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In particular, this compound has shown promising results in the treatment of breast cancer, leukemia, and HIV. It has also been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of viruses by targeting the viral enzymes and proteins. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide in lab experiments is its ability to selectively target cancer cells and viruses, while leaving normal cells unharmed. This makes it a promising candidate for developing new anticancer and antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. This information can be used to develop more effective and selective drugs. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models. Finally, there is a need to develop new formulations of this compound that can improve its solubility and bioavailability.

Properties

IUPAC Name

1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-15(18)14-12-6-2-1-4-10(12)8-13(14)16(20)19-9-11-5-3-7-21-11/h1-7,13-15H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFGGNSYSXCJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)C(Cl)Cl)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380226
Record name 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263256-07-1
Record name 1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(dichloromethyl)-N-(furan-2-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.